![molecular formula C10H7N3 B1353532 1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 709-04-6](/img/structure/B1353532.png)
1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a compound with the CAS Number: 709-04-6 and a molecular weight of 169.19 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of “1-phenyl-1H-pyrazole-4-carbonitrile” involves a series of reactions . One method involves a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using an engineered polyvinyl alcohol catalyst . The reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of this catalyst yields the desired product .
Molecular Structure Analysis
The InChI code for “1-phenyl-1H-pyrazole-4-carbonitrile” is 1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H
. This code provides a standard way to encode the compound’s molecular structure and formula .
Chemical Reactions Analysis
The reactivity of “1-phenyl-1H-pyrazole-4-carbonitrile” has been explored in various studies . For instance, it has been shown to react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical And Chemical Properties Analysis
“1-Phenyl-1H-pyrazole-4-carbonitrile” is a solid at room temperature .
Scientific Research Applications
Antioxidant and Antimicrobial Evaluation
This compound has been evaluated for its potential as an antioxidant and antimicrobial agent. Optimizing solvent components in its synthesis can lead to variations like 5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, which may have specific applications in these fields .
Synthesis of Fipronil Derivatives
1-Phenyl-1H-pyrazole-4-carbonitrile is used in the synthesis of fipronil derivatives via Suzuki–Miyaura reaction. Fipronil is a widely used insecticide with applications in agriculture .
Heterocyclic Chemistry
The compound serves as a precursor for the synthesis of various heterocyclic compounds, which have a wide range of applications in chemical fields. Multicomponent reactions using this compound can lead to the creation of novel pyrazole derivatives .
One-Pot Synthesis Protocols
It is involved in one-pot synthesis protocols for creating 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be catalyzed by alumina–silica-supported MnO2. Such protocols are valuable for their efficiency and environmental friendliness .
Mechanism of Action
Target of Action
Compounds bearing nitrile functional groups are known to be active pharmacophores . They have been recognized for their roles in medical agents and offer insight into the binding of small molecule inhibitors .
Mode of Action
It’s known that nitrile-containing agents can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines and important heterocycles (purines, pyrimidines, pyrazines imidazoles, thiazoles, biphenylene, etc) .
Biochemical Pathways
It’s known that nitrile-containing compounds can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
Compounds bearing nitrile functional groups have been recognized for their roles in medical agents, offering insight into the binding of small molecule inhibitors .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored in a dry environment . This suggests that the compound’s stability and efficacy may be influenced by factors such as temperature and humidity.
Safety and Hazards
“1-Phenyl-1H-pyrazole-4-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “1-phenyl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis methods, reactivity, and potential applications . Given its chemical structure and properties, it could serve as a precursor for the synthesis of various functional groups and heterocycles .
properties
IUPAC Name |
1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUOMWCBAUSGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447994 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
709-04-6 | |
Record name | 1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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